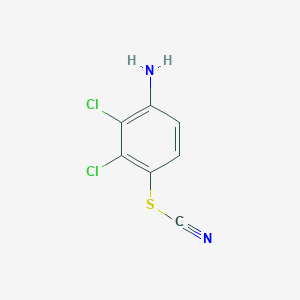

2,3-Dichloro-4-thiocyanatoaniline

Descripción general

Descripción

2,3-Dichloro-4-thiocyanatoaniline is a chemical compound with the molecular formula C7H4Cl2N2S. It is also known by its IUPAC name, 4-amino-2,3-dichlorophenyl thiocyanate . This compound is characterized by the presence of two chlorine atoms, an amino group, and a thiocyanate group attached to a benzene ring. It is primarily used in scientific research and has various applications in chemistry and biology.

Métodos De Preparación

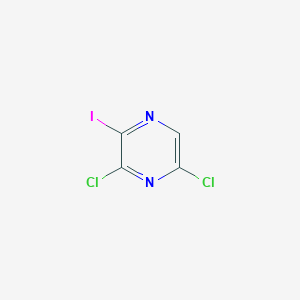

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-thiocyanatoaniline typically involves the reaction of 2,3-dichloroaniline with sodium thiocyanate in methanol. The reaction is carried out in the presence of bromine and sodium bromide at a low temperature (0-5°C). The reaction mixture is stirred for one hour, after which it is poured into water and neutralized with sodium carbonate to pH 8. The resulting solid is collected by filtration and dried to yield the compound .

Reaction Conditions:

Reactants: 2,3-dichloroaniline, sodium thiocyanate, bromine, sodium bromide

Solvent: Methanol

Temperature: 0-5°C

Reaction Time: 1 hour

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic route described above can be scaled up for industrial purposes. The use of common reagents and straightforward reaction conditions makes it feasible for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dichloro-4-thiocyanatoaniline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups.

Oxidation and Reduction Reactions: The thiocyanate group can undergo oxidation or reduction under specific conditions.

Acylation and Alkylation: The amino group can participate in acylation and alkylation reactions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Acylation and Alkylation: Acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed

Substitution Reactions: Products with different functional groups replacing the chlorine atoms.

Oxidation and Reduction Reactions: Products with modified thiocyanate groups.

Acylation and Alkylation: Products with acyl or alkyl groups attached to the amino group.

Aplicaciones Científicas De Investigación

2,3-Dichloro-4-thiocyanatoaniline is used in various scientific research applications, including:

Proteomics Research: It is used in the process of protein biotinylation, where a biotin molecule is attached to a protein of interest.

Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic compounds.

Biological Studies: Its interactions with proteins and other biomolecules are studied to understand its potential biological effects.

Mecanismo De Acción

The exact mechanism of action of 2,3-Dichloro-4-thiocyanatoaniline is not well-documented. it is likely that the compound reacts with proteins to form disulfide bonds with cysteine residues. These bonds can be cleaved using reducing agents like tris(2-carboxyethyl)phosphine (TCEP) to release the unmodified protein. The chlorine atoms and thiocyanate group may also participate in various interactions, such as halogen bonding and chelation with metal ions.

Comparación Con Compuestos Similares

Similar Compounds

2,3-Dichloroaniline: Similar structure but lacks the thiocyanate group.

4-Amino-2,3-dichlorophenylthiocyanate: Another name for 2,3-Dichloro-4-thiocyanatoaniline.

Thiocyanic acid, 4-amino-2,3-dichlorophenyl ester: Another name for this compound.

Uniqueness

This compound is unique due to the presence of both chlorine atoms and a thiocyanate group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.

Propiedades

IUPAC Name |

(4-amino-2,3-dichlorophenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2S/c8-6-4(11)1-2-5(7(6)9)12-3-10/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYXNAYEWINMOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)Cl)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562101 | |

| Record name | 4-Amino-2,3-dichlorophenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7494-03-3 | |

| Record name | 4-Amino-2,3-dichlorophenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B179697.png)